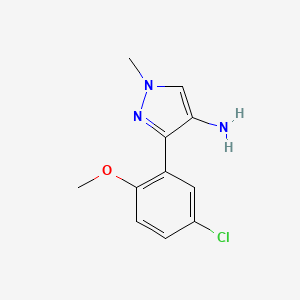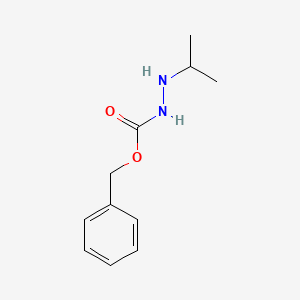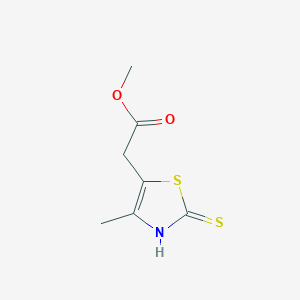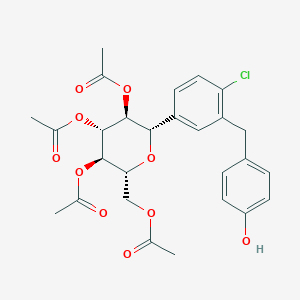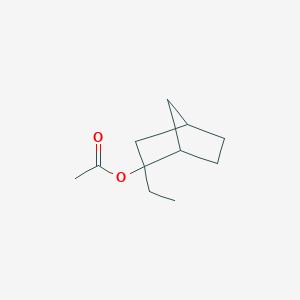![molecular formula C12H15BrN2O3 B8311232 tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by the presence of a bromine atom at the 7th position and a tert-butoxycarbonyl group at the 4th position The structure of this compound includes a pyrido[3,2-b]1,4-oxazine ring system, which is a fused bicyclic system containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate typically involves the following steps:
Formation of the Pyrido[3,2-b]1,4-oxazine Ring: The initial step involves the formation of the pyrido[3,2-b]1,4-oxazine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Bromine Atom: The bromine atom can be introduced at the 7th position through a bromination reaction. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced at the 4th position using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Products: Removal of the tert-butoxycarbonyl group yields the corresponding amine derivative.
Applications De Recherche Scientifique
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxazine: A simpler analog without the pyridine ring and substituents.
1,3-Oxazine: Another isomer with different ring fusion and substitution patterns.
7-Bromo-2H-benzo[b][1,4]oxazine: A related compound with a benzene ring fused to the oxazine ring instead of a pyridine ring.
Uniqueness
tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the bromine atom, which provide opportunities for further functionalization and derivatization. Its fused pyrido[3,2-b]1,4-oxazine ring system also distinguishes it from other oxazine derivatives.
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
tert-butyl 7-bromo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3 |
Clé InChI |
RIQLATNMUITFBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
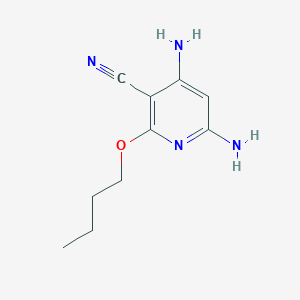

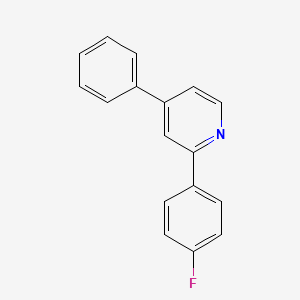
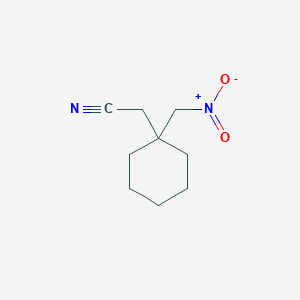
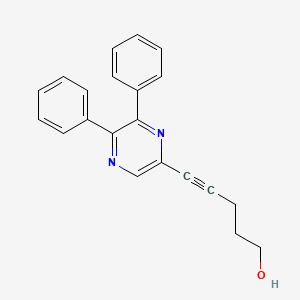
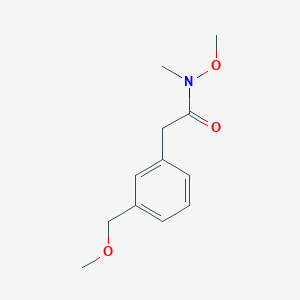
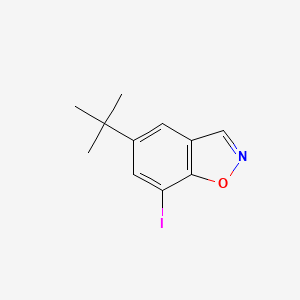
![Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
